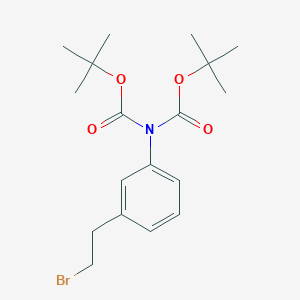
Di-tert-Butyl (3-(2-bromoethyl)phenyl)imidodicarbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di-tert-Butyl (3-(2-bromoethyl)phenyl)imidodicarbonate is a chemical compound with the molecular formula C18H26BrNO4 and a molecular weight of 400.31 g/mol . This compound is characterized by the presence of tert-butyl groups, a bromoethyl group, and an imidodicarbonate moiety, making it a versatile intermediate in organic synthesis.
Preparation Methods
The synthesis of Di-tert-Butyl (3-(2-bromoethyl)phenyl)imidodicarbonate typically involves the reaction of 3-(2-bromoethyl)phenylamine with di-tert-butyl dicarbonate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium carbonate to facilitate the formation of the imidodicarbonate linkage . The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Di-tert-Butyl (3-(2-bromoethyl)phenyl)imidodicarbonate undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to yield reduced derivatives.
Scientific Research Applications
Di-tert-Butyl (3-(2-bromoethyl)phenyl)imidodicarbonate is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of novel therapeutic agents due to its ability to introduce functional groups into target molecules.
Material Science: It is employed in the synthesis of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of Di-tert-Butyl (3-(2-bromoethyl)phenyl)imidodicarbonate involves the interaction of its functional groups with specific molecular targets. The bromoethyl group can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable adducts . The imidodicarbonate moiety can undergo hydrolysis to release carbon dioxide and the corresponding amine, which can further interact with biological targets .
Comparison with Similar Compounds
Di-tert-Butyl (3-(2-bromoethyl)phenyl)imidodicarbonate can be compared with similar compounds such as:
Di-tert-Butyl (3-(2-chloroethyl)phenyl)imidodicarbonate: Similar in structure but with a chloroethyl group instead of a bromoethyl group.
Di-tert-Butyl (3-(2-iodoethyl)phenyl)imidodicarbonate: Contains an iodoethyl group, which can undergo different reactions compared to the bromoethyl group.
Di-tert-Butyl (3-(2-fluoroethyl)phenyl)imidodicarbonate: Features a fluoroethyl group, offering unique reactivity and applications.
These comparisons highlight the unique reactivity and applications of this compound in various fields of research.
Properties
Molecular Formula |
C18H26BrNO4 |
|---|---|
Molecular Weight |
400.3 g/mol |
IUPAC Name |
tert-butyl N-[3-(2-bromoethyl)phenyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
InChI |
InChI=1S/C18H26BrNO4/c1-17(2,3)23-15(21)20(16(22)24-18(4,5)6)14-9-7-8-13(12-14)10-11-19/h7-9,12H,10-11H2,1-6H3 |
InChI Key |
BKIGYMUQQGUXCN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=CC=CC(=C1)CCBr)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















